3,3-Difluoro-L-proline

Overview

Description

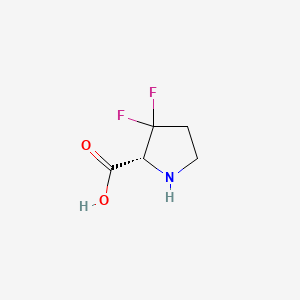

3,3-Difluoro-L-proline is a fluorinated proline analogue in which two fluorine atoms are substituted at the 3-position of the pyrrolidine ring. This modification significantly alters its conformational and electronic properties compared to native L-proline. Fluorinated prolines are widely studied for their ability to preorganize peptide and protein structures, enhance metabolic stability, and improve binding affinity in drug design .

The synthesis of enantiopure this compound has been challenging due to the steric and electronic constraints of introducing two fluorine atoms at the same carbon. A multigram-scale synthesis was recently developed, featuring a streamlined route with minimal purification steps (Scheme 2, ). This method employs catalytic hydrogenation with RhCl(PPh₃)₃ to achieve >99% enantiomeric excess, addressing the scarcity of practical synthetic protocols for this compound .

In medicinal chemistry, this compound has shown promise in enhancing potency, selectivity, and solubility of peptide-based therapeutics, though specific applications remain under investigation .

Preparation Methods

Historical Context and Synthetic Challenges in 3,3-Difluoro-L-proline Synthesis

The incorporation of fluorine into proline’s pyrrolidine ring introduces conformational constraints due to the electronegativity and steric effects of fluorine atoms. Early synthetic routes to this compound faced challenges in achieving both high enantiomeric purity and scalability. Traditional methods, such as those reported by Hart and Coward in 1993, relied on multi-step sequences starting from 3-hydroxyprolinol derivatives but were limited by low yields and racemic outputs . Subsequent efforts by Shi et al. utilized β,β-difluoro-α-keto-esters as intermediates, yet these approaches required intricate protecting group strategies and suffered from scalability issues .

Modern Multigram-Scale Synthesis via Deoxofluorination

Key Reaction Sequence and Intermediate Isolation

The contemporary synthesis of this compound begins with the racemic pyrrolidinone 20 (Scheme 1). Treatment with diethylaminosulfur trifluoride (DAST) induces deoxofluorination, replacing the carbonyl oxygen with two fluorine atoms to yield the difluorinated intermediate 21 in 81% yield over three steps . Critical to this step is the avoidance of β-elimination side reactions, which are mitigated by maintaining reaction temperatures below 70°C during subsequent hydrolysis.

Table 1: Optimization of DAST-Mediated Fluorination

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 81 | >95 |

| Solvent | Dichloromethane | 81 | >95 |

| DAST Equivalents | 2.5 | 81 | >95 |

Hydrolysis and Protection Strategies

Following fluorination, the Boc-protected intermediate 21 undergoes hydrolysis using 6N HCl at 60°C for 5 hours, cleaving both the tert-butyloxycarbonyl (Boc) and ester groups. Elevated temperatures (>70°C) promote β-elimination, leading to degradation products . Subsequent protection with benzyl chloroformate (Cbz-Cl) facilitates isolation of the racemic Cbz-3,3-difluoroproline 22 , which is obtained in 81% yield.

Enantiomeric Resolution via Chiral Auxiliaries

Crystallization with Tyrosine Hydrazide Derivatives

Racemic Cbz-3,3-difluoroproline 22 is resolved using D- or L-tyrosine hydrazide as chiral resolving agents. Crystallization in ethanol/water mixtures affords enantiopure 22 with 99% enantiomeric excess (ee) and 80% yield . This method’s scalability is demonstrated by consistent results across milligram to 70-gram batches, underscoring its industrial applicability.

Table 2: Resolution Efficiency Across Scales

| Scale (g) | Resolving Agent | ee (%) | Yield (%) |

|---|---|---|---|

| 0.02 | L-Tyr hydrazide | 99 | 80 |

| 70 | L-Tyr hydrazide | 99 | 80 |

Deprotection and Final Product Isolation

Hydrogenolysis of the Cbz group using H₂/Pd-C in methanol quantitatively removes the protecting group, yielding enantiopure this compound. The final product is characterized by chiral HPLC and ¹⁹F NMR, confirming the absence of racemization during deprotection .

Mechanistic Insights into Fluorination and Stereochemical Control

DAST Reaction Pathway and Byproduct Formation

The DAST-mediated fluorination proceeds via a two-step mechanism: initial formation of a sulfurofluoride intermediate followed by nucleophilic displacement. Competing side reactions, such as over-fluorination or elimination, are suppressed by strict temperature control and stoichiometric DAST usage .

Conformational Analysis of this compound

¹H and ¹⁹F NMR studies reveal that the 3,3-difluoro substitution enforces a Cγ-endo ring pucker, analogous to (4S)-fluoroproline . This preorganization enhances the stability of polyproline helices, making the derivative valuable for peptide engineering.

Comparative Evaluation of Synthetic Routes

Table 3: Synthesis Route Comparison

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Hart and Coward (1993) | 7 | 18 | Racemic | Low |

| Shi et al. (1995) | 6 | 22 | 99 | Moderate |

| Modern DAST Route | 5 | 40 | 99 | High |

The modern DAST-based approach outperforms earlier methods in yield, enantioselectivity, and scalability, establishing it as the benchmark for this compound synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-L-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products:

Oxidation: Formation of difluorinated carboxylic acids.

Reduction: Formation of difluorinated alcohols.

Substitution: Formation of difluorinated amines or thiols.

Scientific Research Applications

Synthesis of 3,3-Difluoro-L-proline

The synthesis of this compound has been optimized for efficiency and scalability. A notable method involves the use of deoxofluorination to produce enantiopure forms of the compound from racemic pyrrolidinone. The process yields high enantiomeric excess and can be scaled up to multigram quantities, making it suitable for extensive research applications .

Synthesis Overview:

- Starting Material: Racemic pyrrolidinone

- Key Reagent: DAST (Deoxofluorination agent)

- Yield: High yield with enantiomeric excess (99% ee) achieved through crystallization with D- and L-tyrosine hydrazide .

Conformational Properties

The conformational behavior of this compound is influenced by the presence of fluorine atoms at the 3-position. The compound exhibits distinct conformational preferences that can affect the stability and activity of peptides in which it is incorporated. Studies indicate that fluorination alters ring pucker and cis/trans isomerization rates, which are crucial for understanding peptide dynamics .

Applications in Medicinal Chemistry

Fluorinated Prolines as Building Blocks:

Fluorinated prolines, including this compound, serve as valuable building blocks in the design of biologically active compounds. Their unique electronic properties allow for fine-tuning of molecular interactions, enhancing the efficacy of drug candidates.

Case Studies:

- Inhibitors Development: Incorporation of this compound into peptide inhibitors has shown to stabilize specific conformations that improve binding affinity to target proteins .

- Targeted Protein Degradation: Fluorinated prolines have been utilized as ligands in bivalent degrader molecules aimed at targeted protein degradation, providing a strategic advantage in drug design .

Structural Biology Applications

NMR Studies:

The distinct chemical environment created by fluorine atoms makes this compound an excellent candidate for nuclear magnetic resonance (NMR) studies. Its incorporation into peptides allows researchers to probe conformational dynamics and interactions within biological systems .

Protein Engineering:

Fluorinated prolines have been integrated into proteins such as collagen and GFP (Green Fluorescent Protein) to investigate prolyl isomerase activity and other enzymatic processes through advanced NMR techniques .

Organocatalysis

Research has indicated that this compound can function as an organocatalyst in various reactions. Its unique properties enhance catalytic efficiency while providing a pathway for asymmetric synthesis in organic chemistry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building blocks for drug development; stabilizing peptide conformations |

| Structural Biology | Probing conformational dynamics using NMR; protein engineering applications |

| Organocatalysis | Enhancing reaction efficiency; facilitating asymmetric synthesis |

Mechanism of Action

The mechanism by which 3,3-Difluoro-L-proline exerts its effects is primarily through the alteration of the conformational and electronic properties of the proline ring. The introduction of fluorine atoms influences the ring pucker and the cis/trans isomerization of the peptide bond. This can affect the overall stability and folding of proteins, as well as their interactions with other molecules. The inductive effect of fluorine also reduces the basicity of the nitrogen atom and increases the acidity of the carboxylic acid group .

Comparison with Similar Compounds

Monofluorinated Prolines

Monofluorinated prolines, such as 4(R)-fluoroproline and 4(S)-fluoroproline, are well-characterized for their conformational effects. For example:

- 4(R)-Fluoroproline stabilizes the Cγ-endo ring pucker and biases the amide bond toward the trans isomer, enhancing collagen triple-helix stability .

- 4(S)-Fluoroproline favors the Cγ-exo pucker and increases cis amide isomer populations, destabilizing collagen-like structures .

Comparison with 3,3-Difluoro-L-proline :

- However, the absence of direct conformational data for this compound necessitates extrapolation from related compounds.

- Synthetic Accessibility: Monofluorinated prolines are synthetically straightforward (e.g., electrophilic fluorination of hydroxyproline), whereas this compound requires multistep routes involving fluorination of dehydroproline intermediates .

3,4-Difluoro-L-prolines

3,4-Difluoro-L-prolines (e.g., (3R,4R)- and (3S,4S)-diastereomers) have been extensively characterized ():

- Conformational Bias :

- (3R,4R)-3,4-Difluoro-L-proline mimics 4(S)-fluoroproline, favoring Cγ-exo puckering in the cis isomer.

- (3S,4S)-3,4-Difluoro-L-proline resembles 4(R)-fluoroproline but with a stronger preference for Cγ-exo puckering.

- Isomerization Kinetics: Both diastereomers exhibit faster cis/trans isomerization rates than monofluorinated prolines due to reduced steric hindrance .

Comparison with this compound :

- Fluorine Positioning : The 3,3-difluoro substitution likely induces distinct steric interactions compared to 3,4-difluoro analogues. For example, two fluorines on the same carbon may enforce a flattened ring geometry, whereas 3,4-difluoro derivatives retain flexibility.

- 19F NMR Utility : 3,4-Difluoro-L-prolines show well-resolved 19F chemical shifts for residue-specific labeling in proteins . Similar utility for this compound is plausible but unconfirmed.

Other Fluorinated Proline Analogues

- 3-Fluoro-4-hydroxyprolines : These hybrids combine fluorine and hydroxyl groups, enabling stereoselective recognition in enzyme active sites (e.g., prolyl hydroxylases) .

- Fluorocyclopropane-containing prolines : Cyclopropane rings introduce torsional strain, further rigidifying the proline backbone compared to fluorinated derivatives .

Comparison with this compound :

- Conformational Preorganization : Fluorocyclopropane-prolines and this compound both restrict ring flexibility, but the latter avoids the synthetic complexity of cyclopropane rings.

- Metabolic Stability: Fluorination at non-hydroxylated positions (e.g., 3,3-difluoro) may improve resistance to oxidative degradation compared to 3-fluoro-4-hydroxyprolines .

Data Tables

Table 1. Key Properties of Fluorinated Prolines

Biological Activity

3,3-Difluoro-L-proline (3,3-DFLP) is a fluorinated derivative of the amino acid proline, notable for its unique structural properties due to the presence of two fluorine atoms at the 3-position of its pyrrolidine ring. This compound has garnered attention in biochemical research and medicinal chemistry for its potential applications in protein engineering and drug design.

- Molecular Formula : C₅H₈F₂N₁O₂

- Molecular Weight : Approximately 150.12 g/mol

- Structural Characteristics : The electronegative fluorine atoms significantly influence the conformation and reactivity of peptides and proteins into which 3,3-DFLP is incorporated. This can lead to enhanced rigidity and stability in peptide structures, affecting their biological activity.

Mechanisms of Biological Activity

The biological activity of 3,3-DFLP primarily arises from its incorporation into peptides and proteins, where it can modulate conformation and interactions with other biomolecules. Key mechanisms include:

- Conformational Control : The introduction of 3,3-DFLP into peptide sequences can favor specific conformations that are crucial for biological function. Studies indicate that this compound can enhance binding affinities in protein-ligand interactions by stabilizing certain conformations .

- Influence on Protein Dynamics : Research has shown that 3,3-DFLP affects the dynamics of protein conformations significantly. For instance, it can alter the kinetics and thermodynamics of interactions with target proteins such as SH3 domains, providing insights into peptide behavior within biological systems .

Case Studies

-

Protein Binding Studies :

- In a study focusing on the interaction of 3,3-DFLP-containing peptides with SH3 domains, it was found that the presence of fluorine atoms modified both binding kinetics and affinities. This alteration was attributed to changes in peptide conformation induced by the fluorinated proline.

- NMR Spectroscopy Applications :

Comparative Analysis with Related Compounds

Implications for Drug Design

The ability of 3,3-DFLP to influence peptide conformation opens avenues for its use in drug design. By controlling the three-dimensional shape of peptides, researchers can enhance their efficacy as therapeutic agents. The incorporation of this compound may lead to improved binding profiles with target proteins, potentially resulting in more effective drugs with fewer side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiopure 3,3-Difluoro-L-proline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of enantiopure this compound typically involves fluorination of L-proline derivatives. A validated method uses N-chlorosuccinimide (NCS) in hexafluoroisopropanol (HFIP) to achieve stereochemical retention . Key parameters include:

- Solvent ratio : HFIP/water (5:1) to stabilize intermediates.

- Temperature : Controlled at −40°C to minimize racemization.

- Purification : Chiral HPLC or recrystallization to ensure >99% enantiomeric excess.

- Table :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| Fluorination | NCS/HFIP | Introduce fluorine atoms | 75-80% |

| Deprotection | HCl/MeOH | Remove protecting groups | 90% |

| Chiral Separation | Chiralcel OD-H column | Enantiopurity | 99% ee |

Q. How does fluorination at the 3,3-positions alter proline’s physicochemical properties?

- Methodological Answer : Fluorination significantly increases electronegativity and rigidity. Key analyses include:

- pKa shifts : Use potentiometric titration to observe reduced basicity of the pyrrolidine nitrogen (due to fluorine’s inductive effect) .

- Conformational analysis : Employ NMR (e.g., -NMR) to detect restricted puckering of the proline ring .

- Hydrophobicity : Measure logP values via shake-flask assays; fluorination increases lipophilicity by ~0.5 units .

Q. What role does 3,3-difluorination play in enhancing peptide bioavailability?

- Methodological Answer : Fluorine atoms reduce metabolic degradation by:

- Steric shielding : Blocking enzymatic access to the pyrrolidine ring.

- Electronic effects : Lowering amine basicity (pKa ~6.5 vs. 10.5 for proline), improving solubility at physiological pH .

- Experimental validation : Perform in vitro stability assays in liver microsomes and compare half-lives with non-fluorinated analogs.

Advanced Research Questions

Q. How can researchers assess the impact of 3,3-difluorination on proline’s conformational stability in peptide chains?

- Methodological Answer : Combine X-ray crystallography and molecular dynamics (MD) simulations:

- X-ray : Resolve crystal structures of fluorinated proline-containing peptides to identify preferred ring puckering (e.g., Cγ-endo vs. Cγ-exo) .

- MD simulations : Use AMBER or CHARMM force fields parameterized for fluorine to model conformational dynamics over 100-ns trajectories .

- Thermodynamic integration : Calculate free energy differences between conformers to quantify stabilization effects.

Q. What strategies resolve contradictions in catalytic efficiency studies of this compound in asymmetric organocatalysis?

- Methodological Answer : Systematic variation of reaction parameters:

- Solvent screening : Test polar aprotic (e.g., DMSO) vs. nonpolar solvents to identify dielectric effects.

- Additive optimization : Evaluate Bronsted acids (e.g., TFA) to enhance enantioselectivity .

- Kinetic profiling : Use stopped-flow spectroscopy to compare rate constants with non-fluorinated catalysts.

Q. How can researchers scale enantiopure this compound synthesis without compromising yield or purity?

- Methodological Answer : Implement continuous-flow chemistry:

- Flow reactor design : Maintain low temperatures (−40°C) during fluorination to prevent side reactions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Table :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Scale | 1–10 g | 100 g–1 kg |

| Yield | 75% | 82% |

| Purity | 99% ee | 99% ee |

Q. What analytical techniques differentiate this compound from structurally similar analogs (e.g., 4-fluoro or mono-fluorinated prolines)?

- Methodological Answer :

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to distinguish exact masses (e.g., this compound: 164.03 g/mol vs. 4-fluoro: 148.05 g/mol).

- -NMR : Identify distinct chemical shifts (e.g., −120 ppm for 3,3-difluoro vs. −110 ppm for mono-fluorinated) .

- Circular dichroism (CD) : Compare spectral signatures to confirm enantiopurity and conformational differences .

Q. Data Contradiction Analysis

Properties

IUPAC Name |

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYUQSFIIOIBHO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665027 | |

| Record name | 3,3-Difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-06-5 | |

| Record name | 3,3-Difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.